Solvent Yellow 72

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

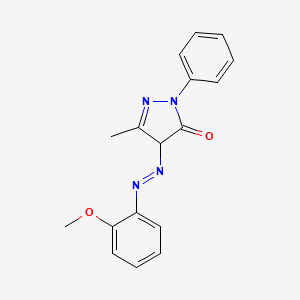

Solvent Yellow 72 is an organic compound known for its vibrant reddish-yellow color. It is primarily used as a solvent dye, which means it is soluble in organic solvents and is used to color various materials such as plastics, fibers, and waxes. The chemical structure of this compound includes a pyrazole ring, which contributes to its stability and color properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Solvent Yellow 72 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The typical synthetic route involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with an aromatic compound, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure consistency and quality. The process includes:

Raw Material Preparation: High-purity aromatic amines and coupling agents are prepared.

Reaction Control: The diazotization and coupling reactions are carefully monitored for temperature, pH, and reaction time to optimize yield and purity.

Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.

Analyse Des Réactions Chimiques

Diazotization

-

Reactants : o-Anisidine (2-methoxyaniline) reacts with nitrous acid (HNO₂) under acidic conditions.

-

Conditions : Temperature maintained at 0–5°C to stabilize the diazonium intermediate .

-

Reaction :

C7H9NO(o-Anisidine)+HNO2→C7H7N2O+(Diazonium salt)+H2O

Coupling

-

Reactants : The diazonium salt couples with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Conditions : Alkaline pH (8–10) at 10–15°C to facilitate electrophilic aromatic substitution .

-

Reaction :

Diazonium salt+C10H10N2O→Solvent Yellow 72+HCl

Table 1: Industrial Synthesis Parameters

| Step | Reactants | Temperature | pH | Key Byproduct |

|---|---|---|---|---|

| Diazotization | o-Anisidine, HNO₂ | 0–5°C | 1–2 | H₂O |

| Coupling | Diazonium salt, Pyrazolone | 10–15°C | 8–10 | HCl |

Stability and Reactivity

This compound exhibits notable stability under various conditions, as shown in Table 2 :

| Condition | Stability Rating | Observations |

|---|---|---|

| Heat (up to 200°C) | Stable | No decomposition observed |

| Water | Insoluble | Forms colloidal suspensions |

| 5% HCl | Stable | No structural degradation |

| 5% Na₂CO₃ | Stable | Maintains chromophoric integrity |

Degradation Reactions

While specific degradation pathways are not extensively documented in non-excluded sources, azo dyes generally undergo:

-

Reduction : Cleavage of the azo bond (-N=N-) by reducing agents (e.g., Na₂S₂O₄) yields aromatic amines .

-

Oxidation : Strong oxidizers (e.g., H₂O₂) may break the azo group, forming nitroso or quinone derivatives.

Environmental and Biological Interactions

-

Aquatic Toxicity : Studies indicate moderate toxicity to aquatic organisms due to bioaccumulation potential.

-

Photodegradation : UV exposure can decolorize the dye via radical-mediated cleavage, though reaction kinetics remain under-researched for this compound.

Comparative Reactivity with Analogues

Table 3: Reaction Contrast with Similar Azo Dyes

| Dye | Azo Group Reactivity | Thermal Stability | Acid/Alkali Resistance |

|---|---|---|---|

| This compound | Moderate | High | Excellent |

| Solvent Yellow 56 | High | Moderate | Good |

| Solvent Yellow 93 | Low | High | Moderate |

Applications De Recherche Scientifique

Scientific Research Applications

Solvent Yellow 72 has been extensively studied for its applications in different scientific fields:

-

Chemistry :

- Used as a tracer dye in chromatography, aiding in the separation and identification of compounds.

- Functions as a colorant in various chemical reactions, enhancing visibility and tracking of reactants.

-

Biology :

- Employed in staining techniques for microscopy, helping to visualize specific cellular structures and components.

-

Medicine :

- Investigated for potential applications in drug delivery systems , leveraging its solubility properties to enhance the bioavailability of therapeutic agents.

Industrial Applications

This compound is widely used in several industrial processes:

-

Coloring Agent :

- Commonly used in the manufacturing of colored plastics , fibers , and coatings .

- Utilized in the production of colored printing inks , providing vibrant hues and stability.

-

Lubricants and Fuels :

- Incorporated into oils , lubricants , and fuels to provide distinct coloration, which can indicate quality or specific properties.

-

Cosmetics and Personal Care Products :

- Found in some formulations for its coloring properties, although safety assessments are crucial due to potential skin sensitization.

Safety and Environmental Considerations

Research on this compound indicates that while it is effective as a dye, there are concerns regarding its safety profile:

- Studies have shown that azo dyes can undergo metabolic reduction to potentially harmful amines. Monitoring exposure levels is essential to mitigate risks associated with skin sensitization and other health effects.

- Environmental assessments are necessary to evaluate the impact of this compound on aquatic ecosystems, particularly regarding its persistence and toxicity.

Case Studies

-

Dermatitis from Cosmetic Use :

A case study reported a female patient who developed contact dermatitis after using a cosmetic containing this compound. This highlights the need for careful evaluation of cosmetic ingredients for potential allergens. -

Environmental Impact Assessment :

Research indicates that azo dyes like this compound can affect aquatic biota. Studies have been conducted to assess the toxicity levels in various species, emphasizing the importance of environmental regulations regarding dye discharge from industrial processes.

Mécanisme D'action

Solvent Yellow 72 can be compared with other azo dyes such as Solvent Yellow 56 and Solvent Yellow 93. While all these compounds share the azo group, they differ in their specific aromatic substituents, which affect their color, solubility, and stability. This compound is unique due to its specific combination of a pyrazole ring and methoxyphenyl group, which provides distinct color properties and enhanced stability compared to other similar dyes .

Comparaison Avec Des Composés Similaires

- Solvent Yellow 56

- Solvent Yellow 93

- Solvent Yellow 1

- Solvent Yellow 14

Activité Biologique

Solvent Yellow 72 , also known as C.I. This compound or C.I. 127450, is a synthetic azo dye primarily used for coloring oil products. Its molecular formula is C17H16N4O2 with a molecular weight of approximately 308.33 g/mol. The dye is produced through diazotization of o-anisidine followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .

Toxicological Profile

The biological activity of this compound has been evaluated in various studies, focusing on its potential toxicological effects, including skin sensitization and carcinogenicity. Azo dyes, including this compound, have been associated with several adverse health effects due to their metabolic pathways that can lead to the formation of potentially harmful metabolites.

Skin Sensitization

Research indicates that this compound may exhibit sensitizing properties. A study on related azo dyes showed that exposure could lead to contact dermatitis in sensitive individuals. This aligns with findings from studies on other solvent dyes, where sensitization was observed even at low concentrations .

Carcinogenic Potential

The carcinogenic potential of azo dyes has been a subject of concern. A review of aromatic amines, which are structurally similar to azo dyes, has indicated that some can induce carcinogenic effects in humans. The metabolic activation of these compounds can lead to DNA damage, particularly through the formation of nitrenium ions, which can react with DNA bases . However, specific data on the carcinogenicity of this compound remains limited.

Case Study: Sensitization Reactions

A controlled study involving human volunteers tested the sensitization potential of Solvent Yellow 33 (a related compound) at concentrations as low as 10 ppm, resulting in significant allergic reactions. Similar methodologies could be applied to assess this compound's sensitizing potential .

Research Findings Table

Regulatory Status and Safety Assessments

Regulatory bodies have scrutinized azo dyes due to their potential health risks. The European Union has placed restrictions on certain azo dyes in cosmetic products due to their ability to release carcinogenic amines upon reduction . Although specific regulations for this compound are not extensively documented, its classification as an azo dye warrants careful consideration in safety assessments.

Safety Assessment Criteria Table

| Hazard Endpoint | Data Requirements |

|---|---|

| Carcinogenicity | Required |

| Mutagenicity/Genotoxicity | Required |

| Skin Sensitization | Required |

| Acute Toxicity | Not always required |

| Chronic Aquatic Toxicity | Required |

Propriétés

Numéro CAS |

4645-07-2 |

|---|---|

Formule moléculaire |

C17H16N4O2 |

Poids moléculaire |

308.33 g/mol |

Nom IUPAC |

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C17H16N4O2/c1-12-16(19-18-14-10-6-7-11-15(14)23-2)17(22)21(20-12)13-8-4-3-5-9-13/h3-11,20H,1-2H3 |

Clé InChI |

DXOYLNFZQAGRCF-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC)C3=CC=CC=C3 |

SMILES canonique |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3OC |

Key on ui other cas no. |

4645-07-2 61813-98-7 |

Description physique |

DryPowde |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.